1-(3-fluorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine
Overview
Description
This compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperazine ring, substituted with a 3-fluorobenzoyl group and a 4-{3-[(2-furylmethyl)thio]-4-nitrophenyl} group . The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of piperazine derivatives can be predicted, such as their solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel piperazine derivatives, including structures similar to 1-(3-fluorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine, provide a foundation for understanding their potential biological activities. Studies demonstrate the synthesis of various piperazine derivatives through condensation reactions, X-ray diffraction studies, and dynamic NMR characterization, aiming to establish a framework for their biological evaluation (Mamat, C. et al., 2016; Sanjeevarayappa, C. et al., 2015). These studies offer insights into the molecular structures and physicochemical properties of the compounds, which are crucial for their potential therapeutic applications.
Biological Evaluation
Biological evaluations of piperazine derivatives have shown a range of activities, including antimicrobial, antifungal, and antihistaminic effects. The potential for these compounds to serve as therapeutic agents is highlighted by their varying degrees of efficacy against different microbial strains and conditions. For instance, some piperazine derivatives have been found to possess significant antimicrobial activity, making them candidates for further exploration as antibacterial and antifungal agents (Gadhave, R. et al., 2012; Qi, W. et al., 2014). Additionally, the synthesis of benzimidazole derivatives with antihistaminic potential further exemplifies the versatility of piperazine-based compounds in addressing a variety of therapeutic needs.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c23-17-4-1-3-16(13-17)22(27)25-10-8-24(9-11-25)18-6-7-20(26(28)29)21(14-18)31-15-19-5-2-12-30-19/h1-7,12-14H,8-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDCJVNSGKGAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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